1-Chloro-4-cyclopropyl-2-methoxybenzene
Overview
Description
1-Chloro-4-cyclopropyl-2-methoxybenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropyl group, and a methoxy group attached to the benzene ring
Scientific Research Applications
1-Chloro-4-cyclopropyl-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-4-cyclopropyl-2-methoxybenzene are likely to be proteins or enzymes that interact with aromatic compounds. These targets play a crucial role in various biochemical reactions, including metabolic processes and signal transduction .
Mode of Action
The compound’s interaction with its targets involves the formation of weak hydrogen bonds (C–H···X, where X = O, Cl, π, or C–H) which serve as the primary driving force behind the crystal packing . The compound may also undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s action can affect various biochemical pathways, particularly those involving aromatic compounds. For instance, it may influence the free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . The downstream effects of these pathways can include changes in metabolic processes and signal transduction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit its interactions with its targets, thereby affecting its overall effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-cyclopropyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-cyclopropyl-2-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-cyclopropyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Sulfonation: Sulfur trioxide or oleum can be used for sulfonation.
Halogenation: Halogens like bromine or iodine in the presence of a catalyst can be used for further halogenation.
Major Products Formed
Nitration: 1-Chloro-4-cyclopropyl-2-methoxy-3-nitrobenzene
Sulfonation: 1-Chloro-4-cyclopropyl-2-methoxy-3-sulfonic acid
Halogenation: 1-Bromo-4-cyclopropyl-2-methoxybenzene
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the cyclopropyl group.
1-Chloro-4-methylbenzene: Contains a methyl group instead of a methoxy group.
1-Chloro-4-ethylbenzene: Features an ethyl group instead of a cyclopropyl group
Uniqueness
1-Chloro-4-cyclopropyl-2-methoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects on the benzene ring.
Properties
IUPAC Name |
1-chloro-4-cyclopropyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMMZUJIFUNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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